4-Amino-1-[5-(chloromethyl)-3,4-dihydroxyoxolan-2-yl]-5-methylpyrimidin-2-one
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Overview
Description
4-Amino-1-[5-(chloromethyl)-3,4-dihydroxyoxolan-2-yl]-5-methylpyrimidin-2-one is a complex organic compound that belongs to the class of pyrimidines. Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring. This compound is notable for its unique structure, which includes a chloromethyl group and dihydroxyoxolan ring, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-1-[5-(chloromethyl)-3,4-dihydroxyoxolan-2-yl]-5-methylpyrimidin-2-one typically involves multi-step organic reactions. One common method involves the condensation of appropriate precursors under controlled conditions. For instance, the reaction of 3-amino-4-cyanofurazan with malononitrile and ethyl cyanoacetate in the presence of bases can form polyfunctional enaminonitriles, which are precursors in the synthesis of pyrimidines .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalytic amounts of bases such as triethylamine (Et3N), sodium methoxide (MeONa), or sodium ethoxide (EtONa) can facilitate the formation of desired intermediates .
Chemical Reactions Analysis
Types of Reactions
4-Amino-1-[5-(chloromethyl)-3,4-dihydroxyoxolan-2-yl]-5-methylpyrimidin-2-one undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: Reduction reactions can convert nitro groups back to amino groups.
Substitution: The chloromethyl group can undergo nucleophilic substitution reactions with N- and S-nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include acetic anhydride (Ac2O) for acylation, concentrated sulfuric acid (H2SO4) as a catalyst, and sodium acetate (NaOAc) for substitution reactions .
Major Products
The major products formed from these reactions include N-acetyl derivatives, nitro compounds, and various substituted pyrimidines .
Scientific Research Applications
4-Amino-1-[5-(chloromethyl)-3,4-dihydroxyoxolan-2-yl]-5-methylpyrimidin-2-one has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an inhibitor of certain enzymes and biological pathways.
Medicine: Explored for its anti-inflammatory and antimicrobial properties.
Industry: Utilized in the development of dyes and other functional materials.
Mechanism of Action
The mechanism of action of 4-Amino-1-[5-(chloromethyl)-3,4-dihydroxyoxolan-2-yl]-5-methylpyrimidin-2-one involves its interaction with specific molecular targets and pathways. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This compound can also modulate the expression of inflammatory mediators such as prostaglandin E2 and tumor necrosis factor-α .
Comparison with Similar Compounds
Similar Compounds
3-Amino-4-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]furazan: Shares similar functional groups and undergoes comparable chemical reactions.
Thiazoles: Another class of heterocyclic compounds with diverse biological activities.
Uniqueness
4-Amino-1-[5-(chloromethyl)-3,4-dihydroxyoxolan-2-yl]-5-methylpyrimidin-2-one is unique due to its specific combination of functional groups and its potential applications in various fields of research. Its structure allows for a wide range of chemical modifications, making it a versatile compound for scientific studies.
Properties
Molecular Formula |
C10H14ClN3O4 |
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Molecular Weight |
275.69 g/mol |
IUPAC Name |
4-amino-1-[5-(chloromethyl)-3,4-dihydroxyoxolan-2-yl]-5-methylpyrimidin-2-one |
InChI |
InChI=1S/C10H14ClN3O4/c1-4-3-14(10(17)13-8(4)12)9-7(16)6(15)5(2-11)18-9/h3,5-7,9,15-16H,2H2,1H3,(H2,12,13,17) |
InChI Key |
LCRSWPBBZOHTDH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN(C(=O)N=C1N)C2C(C(C(O2)CCl)O)O |
Origin of Product |
United States |
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